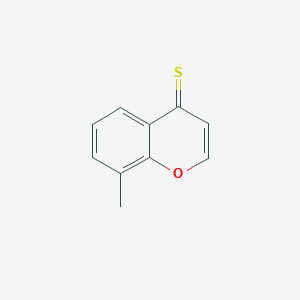![molecular formula C10H17NO B14358613 1-[(Oxan-2-ylidene)methyl]pyrrolidine CAS No. 91828-32-9](/img/structure/B14358613.png)
1-[(Oxan-2-ylidene)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oxan-2-ylidene)methyl]pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring fused with an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxan-2-ylidene)methyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with oxane derivatives under specific conditions. For instance, the use of a Cp*Ir complex as a catalyst has been shown to facilitate the N-heterocyclization of primary amines with diols, leading to the formation of pyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve the use of readily available starting materials and efficient catalytic systems. The combination of stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxan-2-ylidene)methyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-[(Oxan-2-ylidene)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Oxan-2-ylidene)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
Pyridine and Pyrrole: These are other examples of aromatic heterocycles that share some structural similarities with 1-[(Oxan-2-ylidene)methyl]pyrrolidine.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and an oxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
91828-32-9 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(oxan-2-ylidenemethyl)pyrrolidine |
InChI |
InChI=1S/C10H17NO/c1-4-8-12-10(5-1)9-11-6-2-3-7-11/h9H,1-8H2 |
InChI Key |
OPFLDHFEIUTRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=CN2CCCC2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



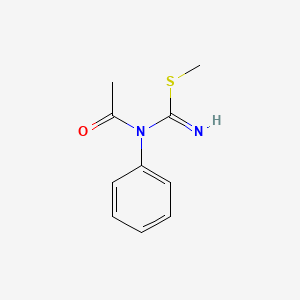
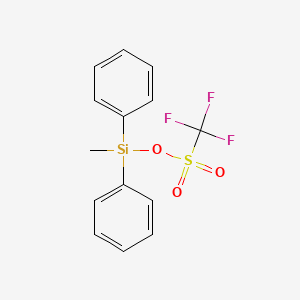
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
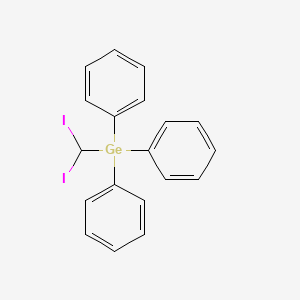
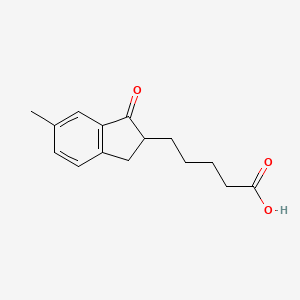
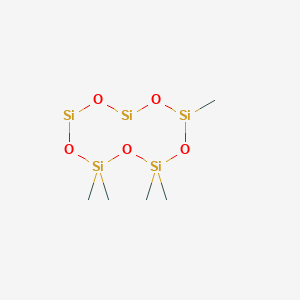
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
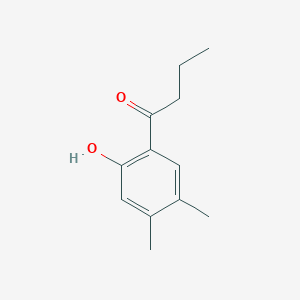
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
